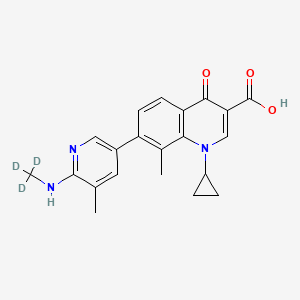

Ozenoxacin-d3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21N3O3 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

1-cyclopropyl-8-methyl-7-[5-methyl-6-(trideuteriomethylamino)-3-pyridinyl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)/i3D3 |

InChI Key |

XPIJWUTXQAGSLK-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=NC=C(C=C1C)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C |

Canonical SMILES |

CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ozenoxacin-d3: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of Ozenoxacin-d3, a deuterated analog of the topical quinolone antibiotic Ozenoxacin. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure

Ozenoxacin is a non-fluorinated quinolone antibacterial agent.[1][2][3] Its deuterated analog, this compound, is structurally identical except for the substitution of three hydrogen atoms with deuterium atoms on the methylamino group. This isotopic labeling is a valuable tool in pharmacokinetic and metabolic studies.

Ozenoxacin

-

IUPAC Name: 1-Cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1][4]

-

Chemical Formula: C₂₁H₂₁N₃O₃

-

Molecular Weight: 363.41 g/mol

This compound

-

IUPAC Name: 1-Cyclopropyl-8-methyl-7-(5-methyl-6-((methyl-d3)amino)pyridin-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Chemical Formula: C₂₁H₁₈D₃N₃O₃

-

Molecular Weight: 366.43 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of Ozenoxacin is presented below. While specific experimental data for this compound is not widely available, the properties are expected to be very similar to those of Ozenoxacin due to the nature of isotopic substitution.

| Property | Value | Reference |

| Physical State | White to pale-yellow crystalline solid | |

| Melting Point | >255°C (decomposes) | |

| Boiling Point | 573.5 ± 50.0 °C (Predicted) | |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | |

| Solubility | - Soluble in methanol and DMSO- Practically insoluble in water | |

| Partition Coefficient (Log P) | 2.70 ± 0.02 (n-Octanol/Water) | |

| pKa | 6.46 ± 0.50 (Predicted) |

Mechanism of Action

Ozenoxacin exerts its bactericidal effect by targeting and inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its potent activity and a lower propensity for the development of bacterial resistance.

The following diagram illustrates the signaling pathway of Ozenoxacin's mechanism of action.

References

Ozenoxacin-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Ozenoxacin-d3, a deuterated analogue of the topical quinolone antibiotic Ozenoxacin. This guide details its chemical properties, proposed synthesis, mechanism of action, and relevant experimental protocols, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Core Compound Details

This compound is the isotopically labeled version of Ozenoxacin, where three hydrogen atoms on the methylamino group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic and metabolic studies.

| Property | Value | Source |

| Chemical Name | 1-Cyclopropyl-8-methyl-7-(5-methyl-6-((methyl-d3)amino)pyridin-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [1] |

| Molecular Formula | C21H18D3N3O3 | [1] |

| Molecular Weight | 366.4 g/mol | [1] |

| CAS Number | Not Available (NA) | [1] |

Physicochemical Properties (Predicted)

Specific experimental data for this compound is limited. The following table presents data for the non-deuterated Ozenoxacin, which is expected to be a close proxy for the deuterated compound.

| Property | Value | Method | Source |

| Appearance | White to pale yellow crystalline powder | Visual Inspection | [2] |

| Solubility | Soluble in Methanol and DMSO | Solubility Study | |

| Partition Coefficient (n-Octanol:Water) | 2.70 ± 0.02 | Shake Flask Method | |

| Melting Point | >255°C (decomposes) | Differential Scanning Calorimetry (DSC) |

Proposed Synthesis of this compound

The synthesis of the Ozenoxacin backbone typically involves a palladium-catalyzed Stille coupling reaction between a bromoquinolone derivative and a pyridyl tributylstannane derivative. To introduce the deuterium label, a deuterated methylamine (CD3NH2) would be used in the final step of the pyridyl moiety synthesis, prior to the Stille coupling.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Ozenoxacin, and by extension this compound, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.

-

DNA Gyrase: Introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription.

-

Topoisomerase IV: Responsible for decatenating (unlinking) the daughter chromosomes after DNA replication.

By inhibiting both enzymes, Ozenoxacin leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death. This dual-targeting mechanism may also contribute to a lower propensity for the development of bacterial resistance.

References

Synthesis and Characterization of Ozenoxacin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of Ozenoxacin-d3, a deuterium-labeled isotopic variant of the quinolone antibiotic Ozenoxacin. Ozenoxacin is a topical antibacterial agent effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.[1] The introduction of deuterium at a specific molecular position can be instrumental in pharmacokinetic and metabolic studies. This document provides a hypothetical, yet scientifically grounded, framework for the synthesis of this compound, along with detailed protocols for its characterization using modern analytical techniques. The quantitative data presented herein is illustrative and intended to guide researchers in their experimental design and data interpretation.

Introduction to Ozenoxacin and Isotopic Labeling

Ozenoxacin is a non-fluorinated quinolone that exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] This dual-targeting mechanism contributes to its potent bactericidal activity and a low potential for the development of bacterial resistance.[] The chemical structure of Ozenoxacin is 1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]

Isotopic labeling, particularly with deuterium (a stable isotope of hydrogen), is a critical tool in drug discovery and development. Deuterated compounds are valuable as internal standards for quantitative bioanalysis and for studying the metabolic fate of a drug (Absorption, Distribution, Metabolism, and Excretion - ADME studies). The substitution of hydrogen with deuterium can also influence the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile due to the kinetic isotope effect. This guide focuses on the synthesis and characterization of this compound, where the three hydrogen atoms of the methyl group at the 8-position of the quinolone core are replaced with deuterium.

Proposed Synthesis of this compound

While a specific protocol for the synthesis of this compound is not available in the public domain, a plausible synthetic route can be devised based on established methods for the deuteration of quinolone derivatives. One such method involves an acid-catalyzed deuterium exchange reaction. The proposed synthesis of this compound would therefore involve the deuteration of a suitable precursor or the final Ozenoxacin molecule.

Experimental Protocol: Deuteration of Ozenoxacin

This protocol is a hypothetical adaptation of known deuteration methods for quinolone structures.

Materials:

-

Ozenoxacin (non-deuterated)

-

Deuterated acetic acid (CH₃COOD)

-

Hexane

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ozenoxacin (1.0 equivalent) in deuterated acetic acid (20 equivalents).

-

Deuteration Reaction: Heat the stirred solution at 80°C under a reflux condenser for 24 hours. The progress of the reaction should be monitored by LC-MS to determine the extent of deuterium incorporation.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the deuterated acetic acid in vacuo using a rotary evaporator.

-

Azeotropic Removal of Acetic Acid: To aid in the removal of residual deuterated acetic acid, add hexane (3 x 10 mL) to the flask and concentrate to dryness in vacuo after each addition.

-

Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound. The following analytical techniques are proposed.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the synthesized this compound.

Experimental Protocol:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 5.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To confirm the molecular weight of this compound and to estimate the percentage of deuterium incorporation.

Experimental Protocol:

-

Instrument: LC-MS system with an electrospray ionization (ESI) source.

-

LC Conditions: As described for HPLC analysis.

-

MS Conditions:

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 100-500.

-

Analysis: The mass spectrum is expected to show a molecular ion peak corresponding to the mass of this compound. The isotopic distribution of this peak will be analyzed to determine the percentage of d3, d2, and d1 species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the structure of this compound and to verify that deuteration has occurred at the intended position.

Experimental Protocol:

-

Instrument: NMR spectrometer operating at a frequency of 400 MHz or higher.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

-

¹H NMR: The proton NMR spectrum is expected to be very similar to that of Ozenoxacin, with the notable absence of the singlet corresponding to the methyl protons at the 8-position.

-

¹³C NMR: The carbon NMR spectrum will confirm the overall carbon skeleton of the molecule. The signal for the deuterated methyl carbon will likely be observed as a multiplet due to C-D coupling.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of this compound. Disclaimer: This data is illustrative and based on theoretical calculations and typical experimental outcomes.

Table 1: HPLC Purity Analysis of this compound

| Parameter | Result |

| Retention Time (min) | ~5.8 |

| Purity (%) | >98.0 |

Table 2: LC-MS Analysis of this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₁H₁₈D₃N₃O₃ |

| Theoretical Mass (Monoisotopic) | 366.18 g/mol |

| Observed [M+H]⁺ (m/z) | 367.19 |

| Deuterium Incorporation | >95% (as d3) |

Table 3: Hypothetical ¹H NMR (400 MHz, DMSO-d6) Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 15.0 | s | -COOH |

| 8.7 | s | H-2 (quinoline) |

| 8.0 - 7.0 | m | Aromatic and vinyl protons |

| 3.0 | s | -NHCH ₃ |

| 1.2 - 1.0 | m | Cyclopropyl protons |

| 2.5 | absent | -CH ₃ (position 8) |

Table 4: Hypothetical ¹³C NMR (100 MHz, DMSO-d6) Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 177.0 | -C OOH |

| 166.0 | C =O (position 4) |

| 150.0 - 110.0 | Aromatic and vinyl carbons |

| 35.0 | -NHC H₃ |

| 17.0 (multiplet) | -C D₃ (position 8) |

| 8.0 | C H₂ (cyclopropyl) |

Visualizations

The following diagrams illustrate the proposed experimental workflow and the mechanism of action of Ozenoxacin.

Caption: Proposed workflow for the synthesis of this compound.

Caption: Analytical workflow for the characterization of this compound.

Caption: Mechanism of action of Ozenoxacin.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed methodologies are based on established chemical principles and analytical techniques. Researchers and drug development professionals can use this guide as a starting point for the preparation and analysis of deuterated Ozenoxacin, which is a valuable tool for advancing our understanding of this important topical antibiotic. Further experimental work is required to validate and optimize the proposed protocols.

References

A Technical Guide to the Isotopic Purity and Labeling Efficiency of Ozenoxacin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity and labeling efficiency of Ozenoxacin-d3, a deuterated analog of the topical antibiotic Ozenoxacin. While specific data for this compound is not extensively published, this document outlines the established analytical techniques and experimental workflows based on common practices for other deuterated compounds used in pharmaceutical research.

Introduction to this compound

Ozenoxacin is a novel, non-fluorinated quinolone antibacterial agent.[1][2] Its deuterated form, this compound, is a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass difference, enabling its use as an internal standard for highly accurate quantification of the parent drug in biological matrices using mass spectrometry. The "-d3" designation typically implies the replacement of three hydrogen atoms with deuterium. The precise location of this labeling is critical and is usually targeted at a metabolically stable position to prevent in-vivo H/D exchange.

Isotopic Purity and Labeling Efficiency: Quantitative Data

The quality of this compound is fundamentally defined by its isotopic purity and labeling efficiency. These parameters are crucial for ensuring the accuracy and reliability of quantitative bioanalytical methods. The data presented below are illustrative of typical specifications for high-quality deuterated standards.

Table 1: Illustrative Isotopic Distribution of this compound

| Isotopologue | Description | Relative Abundance (%) |

| d0 | Unlabeled Ozenoxacin | < 0.5 |

| d1 | Ozenoxacin with one deuterium atom | < 1.0 |

| d2 | Ozenoxacin with two deuterium atoms | < 2.0 |

| d3 | Fully labeled this compound | > 96.5 |

Table 2: Key Quality Parameters for this compound

| Parameter | Typical Specification | Method of Determination |

| Chemical Purity | ≥98% | HPLC, UPLC |

| Isotopic Purity (d3) | ≥96.5% | High-Resolution Mass Spectrometry (HRMS) |

| Deuterium Enrichment | ≥99 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Isotopic Identity | Conforms to structure | NMR Spectroscopy |

Experimental Protocols

Accurate determination of isotopic purity and labeling efficiency relies on robust analytical methodologies. The following sections detail the typical experimental protocols for the primary techniques employed.

Synthesis of Deuterated Ozenoxacin

The synthesis of deuterated compounds often involves H-D exchange reactions under high temperature and pressure, sometimes utilizing microwave reactors to improve efficiency.[3] For quinolone structures, acid-catalyzed deuteration has been shown to be effective.[4] A plausible method for the synthesis of this compound could involve the use of a deuterated solvent like deuterated acetic acid (CH₃COOD) to introduce deuterium at a specific site, such as a methyl group.[4]

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary technique for determining the isotopic distribution of a labeled compound.

Objective: To quantify the relative abundance of each isotopologue (d0, d1, d2, d3) of Ozenoxacin.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for the instrument's sensitivity (typically in the ng/mL to low µg/mL range).

-

Instrument Calibration: Calibrate the mass spectrometer to ensure high mass accuracy.

-

Chromatographic Separation: While direct infusion can be used, coupling with a UHPLC system is recommended to separate the analyte from any potential impurities.

-

Mass Spectral Acquisition: Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to distinguish between the different isotopologues. Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue.

-

Integrate the peak areas for each isotopologue.

-

Correct the observed intensities for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) in the molecule.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologues.

-

Confirmation of Deuterium Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the deuterium labels and for assessing the extent of deuteration.

Objective: To verify the location of the deuterium atoms and to estimate the deuterium enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of a signal at a specific chemical shift, compared to the spectrum of unlabeled Ozenoxacin, indicates the position of deuteration.

-

The isotopic purity can be estimated by comparing the integral of any residual proton signal at the site of deuteration to the integrals of other non-deuterated protons in the molecule.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

A signal at the chemical shift corresponding to the position of the label confirms the presence of deuterium.

-

Visualizing Workflows and Mechanisms

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the determination of the isotopic purity of this compound.

Caption: A generalized workflow for the determination of the isotopic purity of this compound.

Mechanism of Action of Ozenoxacin

Ozenoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism hinders bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.

Caption: The inhibitory mechanism of Ozenoxacin on bacterial DNA gyrase and topoisomerase IV.

References

A Technical Guide to Commercial Ozenoxacin-d3 Reference Standards for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercially available Ozenoxacin-d3 reference standards. This compound, a deuterated analog of the quinolone antibiotic Ozenoxacin, serves as an ideal internal standard for highly accurate and precise quantification in bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This document outlines key suppliers, their product specifications, relevant experimental methodologies, and the biological pathway of Ozenoxacin.

Commercial Suppliers of this compound

A critical aspect of any quantitative analysis is the quality and characterization of the reference standard. Several reputable suppliers offer this compound for research purposes. The following table summarizes the available quantitative data for this compound from prominent commercial sources.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| ARTIS STANDARDS | AC0526[1] | C₂₁H₁₈D₃N₃O₃[1] | 366.18[1] | Not explicitly stated; sold as a stable isotope-labeled internal standard. | Contact for details.[1] |

| Cleanchem | CL-OZX-04 | C₂₁H₁₈D₃N₃O₃ | 366.4 | Provided with comprehensive characterization data. | Custom synthesis. |

| MedChemExpress | HY-116237A | Not explicitly stated for the free base; C₂₁H₁₉D₃ClN₃O₃ for HCl salt. | Not explicitly stated for the free base; 402.88 for HCl salt. | Not explicitly stated; sold as a deuterium-labeled compound.[2] | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg (for HCl salt). |

Mechanism of Action: Inhibition of Bacterial DNA Replication

Ozenoxacin exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Ozenoxacin induces double-stranded breaks in the bacterial chromosome, ultimately leading to cell death. The dual-targeting mechanism of Ozenoxacin contributes to its potent bactericidal activity and a low propensity for the development of bacterial resistance.

Experimental Protocols: Bioanalytical Quantification of Ozenoxacin using this compound Internal Standard

The use of a deuterated internal standard like this compound is the gold standard for quantitative bioanalysis by LC-MS/MS. It corrects for variability during sample preparation and analysis, ensuring high accuracy and precision. While a specific, detailed protocol for an Ozenoxacin assay using this compound was not publicly available in the searched literature, a general and widely accepted methodology for such an analysis is presented below. This protocol is based on established principles of bioanalytical method validation.

Objective: To accurately quantify the concentration of Ozenoxacin in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Materials:

-

Ozenoxacin reference standard

-

This compound internal standard

-

Biological matrix (e.g., human plasma)

-

HPLC-grade methanol and acetonitrile

-

HPLC-grade formic acid or ammonium acetate

-

Reagent-grade water

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Ozenoxacin and this compound in a suitable solvent (e.g., methanol) to prepare individual stock solutions.

-

-

Preparation of Working Solutions:

-

Prepare a series of Ozenoxacin working solutions for the calibration curve by serially diluting the stock solution with the appropriate solvent.

-

Prepare a working solution of the this compound internal standard at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the biological matrix sample, calibration standard, or quality control sample, add a fixed volume of the this compound internal standard working solution.

-

Add three volumes of cold protein precipitation solvent (e.g., 300 µL of acetonitrile).

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation of Ozenoxacin from matrix components.

-

Flow Rate: A typical flow rate for analytical LC-MS.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor to product ion transitions for both Ozenoxacin and this compound by infusing individual standard solutions.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Ozenoxacin to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Ozenoxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

Ozenoxacin-d3: A Technical Guide to its Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and specifications for Ozenoxacin-d3, a deuterated analog of the quinolone antibiotic Ozenoxacin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies where this compound is utilized as an internal standard for pharmacokinetic and bioanalytical studies.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. As a deuterated internal standard, ensuring these parameters is paramount for the accuracy and reliability of quantitative bioanalytical methods.[1][2][3] The following table summarizes the typical data found on a CoA for this compound.

Table 1: Representative Certificate of Analysis for this compound

| Test Parameter | Specification | Typical Result |

| Identification | ||

| Appearance | White to Off-White Solid | Conforms |

| ¹H-NMR | Conforms to structure | Conforms |

| Mass Spectrum (m/z) | Consistent with [M+H]⁺ for C₂₁H₁₈D₃N₃O₃ | Conforms |

| Purity | ||

| Purity by HPLC (UV, 254 nm) | ≥ 98.0% | 99.5% |

| Chemical Purity by qNMR | Report Value | 99.2% |

| Isotopic Purity | ||

| Isotopic Enrichment (d₃) | ≥ 98% | 99.6% |

| Physical Properties | ||

| Solubility | Soluble in DMSO | Conforms |

| Residual Solvents | ||

| As per USP <467> | Meets requirements | Conforms |

| Water Content | ||

| By Karl Fischer | ≤ 1.0% | 0.2% |

Specifications

The specifications for this compound are designed to ensure its suitability as an internal standard in regulated bioanalytical studies. These specifications are established based on guidelines from regulatory bodies such as the FDA and EMA.[4]

Table 2: Quality Control Specifications for this compound

| Parameter | Specification | Rationale |

| Identity | Positive Identification by ¹H-NMR and Mass Spectrometry | Confirms the chemical structure and the presence of the deuterium label. |

| Assay (Purity) | ≥ 98.0% (by HPLC) | Ensures that the majority of the material is the desired compound, minimizing interference from impurities. |

| Isotopic Purity | Isotopic Enrichment for d₃ species ≥ 98% | A high degree of isotopic enrichment is crucial to prevent signal overlap with the non-labeled analyte.[5] |

| Impurities | Individual Impurities ≤ 0.5%, Total Impurities ≤ 1.5% | Minimizes potential interference from related substances in the analytical method. |

| Residual Solvents | Complies with ICH Q3C guidelines | Ensures that residual solvents from the synthesis process are below levels that could affect analytical performance or safety. |

| Water Content | ≤ 1.0% | Controls the water content, which can affect the stability and accurate weighing of the material. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound. These protocols are based on established practices for the validation of bioanalytical methods using stable isotope-labeled internal standards.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound by separating it from any potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

-

Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to a known concentration.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30 °C

-

UV detection wavelength: 254 nm

-

-

Analysis: Inject the standard solution and record the chromatogram.

-

Calculation: Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Mass Spectrometry for Identity and Isotopic Purity

Objective: To confirm the identity and determine the isotopic enrichment of this compound.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

LC-MS/MS Analysis: Infuse the solution directly into the mass spectrometer or inject it onto an LC column.

-

Mass Spectrum Acquisition: Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Isotopic Distribution Analysis: Analyze the isotopic cluster of the molecular ion to determine the percentage of the d₃ species relative to d₀, d₁, and d₂ species.

Bioanalytical Method Validation using this compound as an Internal Standard

Objective: To validate a bioanalytical method for the quantification of Ozenoxacin in a biological matrix (e.g., plasma) using this compound as an internal standard, following ICH M10 guidelines.

Key Validation Parameters:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

-

Calibration Curve: A series of standards used to establish the relationship between concentration and instrument response.

-

Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

-

Stability: Assessed under various conditions (freeze-thaw, bench-top, long-term storage).

Visualizations

Mechanism of Action of Ozenoxacin

Ozenoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a key feature that contributes to its potent activity and a lower propensity for the development of resistance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. scispace.com [scispace.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

An In-depth Technical Guide to the Mechanism of Action of Ozenoxacin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ozenoxacin is a novel, non-fluorinated quinolone antibiotic with potent bactericidal activity against a range of Gram-positive bacteria, including strains resistant to other antibiotics.[1][2] Its efficacy stems from a dual-targeting mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[3][4][5] This dual inhibition contributes to its low potential for resistance development. This guide provides a comprehensive overview of the mechanism of action of ozenoxacin, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals. Information regarding a deuterated analog of ozenoxacin is not currently available in published scientific literature. Therefore, this guide will focus on ozenoxacin and include a theoretical discussion on the potential rationale and implications of deuteration.

Mechanism of Action of Ozenoxacin

Ozenoxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are vital for managing the topological state of DNA during replication, transcription, and repair.

1.1. Dual Inhibition of DNA Gyrase and Topoisomerase IV

Unlike some other quinolones that preferentially target one enzyme over the other, ozenoxacin demonstrates a balanced and potent inhibitory activity against both DNA gyrase and topoisomerase IV.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork. Inhibition of DNA gyrase by ozenoxacin prevents this supercoiling, leading to the cessation of DNA replication.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes. By inhibiting topoisomerase IV, ozenoxacin prevents the segregation of these chromosomes into daughter cells, ultimately leading to cell death.

This dual-targeting mechanism is a key advantage of ozenoxacin, as simultaneous mutations in the genes encoding both enzymes are required for the development of high-level resistance, a relatively rare event.

1.2. Formation of a Stable Quinolone-Enzyme-DNA Complex

Ozenoxacin, like other quinolones, does not simply bind to and inactivate the enzymes. Instead, it intercalates into the DNA at the site of enzyme-mediated cleavage, forming a stable ternary complex. This complex traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks in the bacterial chromosome. This accumulation of DNA damage triggers the bacterial SOS response and ultimately results in rapid cell death.

1.3. Low Propensity for Resistance Development

The development of resistance to ozenoxacin is considered to be low due to several factors:

-

Dual-Target Inhibition: As mentioned, the necessity for mutations in both target enzymes reduces the frequency of resistance emergence.

-

Efflux Pump Evasion: Ozenoxacin appears to be a poor substrate for some common bacterial efflux pumps, such as NorA and MepA in Staphylococcus aureus, which are known to confer resistance to other quinolones by actively transporting them out of the cell.

-

High Intrabacterial Concentration: Ozenoxacin rapidly penetrates bacterial cells and achieves high intracellular concentrations, overwhelming potential resistance mechanisms.

Quantitative Data

The following tables summarize the in vitro activity of ozenoxacin against key bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Ozenoxacin against Common Pathogens

| Bacterial Species | Strain Type | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus | All Isolates | 0.002 | 0.12 |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.002 | 0.004 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.06 | 0.12 |

| Staphylococcus epidermidis | All Isolates | 0.008 | 0.25 |

| Streptococcus pyogenes | All Isolates | 0.015 | 0.03 |

| Streptococcus agalactiae | All Isolates | ≤0.03 | - |

Data compiled from multiple sources.

Table 2: 50% Inhibitory Concentration (IC50) of Ozenoxacin against Target Enzymes

| Enzyme | Bacterial Source | Ozenoxacin IC50 (mg/L) |

| DNA Gyrase | S. aureus | 1.25 |

| Topoisomerase IV | S. aureus | 2.5 - 5.0 |

Data from a study on a new fluoroquinolone, WCK-1734, which also provides comparative data for other quinolones.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ozenoxacin and other quinolones.

3.1. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Materials:

-

Purified DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

-

ATP

-

Ozenoxacin or other test compounds

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding purified DNA gyrase and ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

-

Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Visualize the DNA bands under UV light after staining.

-

Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition at each compound concentration.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

-

3.2. Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

-

Materials:

-

Purified topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles

-

Assay buffer (similar to the gyrase assay buffer)

-

ATP

-

Ozenoxacin or other test compounds

-

Agarose gel electrophoresis system

-

DNA staining agent

-

-

Procedure:

-

Set up a reaction mixture containing the assay buffer, kDNA, and a range of concentrations of the test compound.

-

Start the reaction by adding purified topoisomerase IV and ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction with a stop solution.

-

Separate the catenated and decatenated DNA products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated network remains at the origin.

-

Stain and visualize the DNA bands.

-

Determine the concentration of the compound required to inhibit 50% of the decatenation activity (IC50).

-

3.3. Bacterial Killing Curve Assay

This assay determines the bactericidal or bacteriostatic activity of an antibiotic over time.

-

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Ozenoxacin or other test compounds at various concentrations (typically multiples of the MIC)

-

Sterile culture tubes or microplates

-

Incubator

-

Spectrophotometer (optional, for monitoring growth)

-

Agar plates for colony counting

-

-

Procedure:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Dilute the culture to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL).

-

Add the test compound at the desired concentrations to the bacterial suspensions. Include a growth control without any antibiotic.

-

Incubate the cultures at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots and plate them on agar plates.

-

Incubate the plates overnight at 37°C.

-

Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

-

Plot the log10 CFU/mL versus time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

-

3.4. Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest concentration of an antibiotic that prevents the growth of a large bacterial population (≥10^10 CFU), thereby restricting the selection of resistant mutants.

-

Materials:

-

Bacterial strain of interest

-

Agar plates containing a range of antibiotic concentrations

-

Liquid growth medium

-

Incubator

-

-

Procedure:

-

Prepare a high-density bacterial inoculum (≥10^10 CFU/mL).

-

Plate the high-density inoculum onto agar plates containing various concentrations of the test antibiotic.

-

Incubate the plates for 48-72 hours at 37°C.

-

Observe the plates for bacterial growth.

-

The MPC is the lowest antibiotic concentration at which no bacterial colonies are observed.

-

Visualizations

The following diagrams illustrate the mechanism of action of ozenoxacin and related experimental workflows.

Caption: Mechanism of action of ozenoxacin, showcasing its dual inhibition of DNA gyrase and topoisomerase IV.

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Caption: Experimental workflow for the bacterial killing curve assay.

Deuterated Analog of Ozenoxacin: A Theoretical Perspective

As of the latest available scientific literature, there is no specific information regarding a deuterated analog of ozenoxacin that has been synthesized or evaluated. However, the principles of drug deuteration provide a framework for understanding the potential rationale and implications of such a modification.

Deuteration is the process of selectively replacing one or more hydrogen atoms in a drug molecule with its heavier isotope, deuterium. The primary motivation for this is to alter the drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration, a phenomenon known as the kinetic isotope effect.

For a drug like ozenoxacin, which has negligible systemic absorption after topical application, the rationale for deuteration might be less focused on altering systemic metabolism and more on enhancing its local stability and residence time in the skin. Theoretical benefits could include:

-

Increased Local Half-Life: By slowing down any potential enzymatic degradation within the skin layers, a deuterated analog might maintain its effective concentration for a longer period, potentially allowing for less frequent dosing.

-

Reduced Potential for Metabolite-Related Effects: Although ozenoxacin is minimally metabolized, deuteration could further reduce the formation of any minor metabolites in the skin.

It is important to note that these are theoretical considerations. The synthesis and evaluation of a deuterated ozenoxacin analog would be necessary to determine if these potential benefits are realized and to assess its overall efficacy and safety profile in comparison to the non-deuterated parent compound.

References

- 1. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 5. Ozenoxacin: A novel topical quinolone - IP Indian J Clin Exp Dermatol [ijced.org]

A Technical Guide to the Pharmacokinetic Properties of Ozenoxacin and Strategies for Internal Standard Selection in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic properties of ozenoxacin, a non-fluorinated quinolone antimicrobial. A significant focus is placed on the strategic selection of an internal standard (IS) for robust and accurate quantification in relevant biological matrices, a critical step in preclinical and clinical research.

Introduction to Ozenoxacin

Ozenoxacin is a topical antibiotic approved for the treatment of impetigo caused by Staphylococcus aureus and Streptococcus pyogenes.[1] It belongs to the quinolone class of antimicrobials and exerts its bactericidal effect through a dual-target mechanism, inhibiting both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2][3] A key characteristic of its clinical use is its formulation as a 1% cream for topical application, which dictates its pharmacokinetic profile.[4]

A pivotal aspect of ozenoxacin's profile is its negligible systemic absorption following topical administration, even on abraded skin.[5] This minimizes the risk of systemic side effects often associated with quinolones. However, for researchers involved in formulation development, in vitro studies, preclinical animal models, or tissue analysis, accurate quantification is paramount. The use of a suitable internal standard in bioanalytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is essential to ensure data integrity by correcting for variability in sample preparation and instrument response.

Pharmacokinetic Profile of Ozenoxacin

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of ozenoxacin are unique due to its primary topical route of administration and minimal entry into systemic circulation.

2.1 Absorption Following the topical application of ozenoxacin 1% or 2% cream, systemic absorption is negligible. In multiple clinical pharmacokinetic studies involving 110 subjects, no systemic absorption was detected in 84 of 86 individuals. In the few cases where it was detected, plasma concentrations were near the lower limit of quantitation (LLOQ), around 0.489-0.493 ng/mL. In vitro studies using excised human skin in Franz diffusion cells confirmed low skin penetration, with ≤ 0.015% of the applied dose permeating the skin over 24 to 48 hours. The drug tends to remain in the upper layers of the skin, such as the stratum corneum and epidermis.

2.2 Distribution Due to the lack of significant systemic absorption, tissue distribution has not been investigated in humans. In vitro studies have determined that the plasma protein binding of ozenoxacin is moderate, ranging from approximately 80% to 87%, and appears to be independent of concentration.

2.3 Metabolism Ozenoxacin is metabolically stable. It was not metabolized when exposed to fresh human skin discs and was only minimally metabolized (<2%) in human hepatocytes. In vitro studies on human liver microsomes showed that ozenoxacin does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, or CYP2E1) except for mild inhibition of CYP3A4 and CYP2C9 at very high, likely clinically irrelevant, concentrations (≥100 μM).

2.4 Excretion Human studies on the excretion of ozenoxacin have not been conducted, as its negligible systemic absorption precludes significant elimination via renal or fecal routes. In preclinical studies involving dermal application in rats, the main route of elimination for the small amount of absorbed drug was through feces.

| Parameter | Finding | References |

| Systemic Absorption (Topical) | Negligible; plasma concentrations typically below LLOQ (~0.49 ng/mL) | |

| Plasma Protein Binding | Moderate (~80-87%) | |

| Metabolism (Human) | Minimal (<2% in hepatocytes); not metabolized in skin discs | |

| Tissue Distribution (Human) | Not investigated due to negligible systemic absorption | |

| Excretion (Human) | Not investigated due to negligible systemic absorption | |

| CYP450 Inhibition | Mild inhibition of CYP3A4 and CYP2C9 only at high concentrations |

The Role and Selection of an Internal Standard for Ozenoxacin Analysis

An internal standard is a compound of known concentration added to samples to correct for analytical variability. The selection of an appropriate IS is one of the most critical decisions in developing a robust bioanalytical method. For ozenoxacin, this is crucial for:

-

Preclinical Pharmacokinetics: Accurately determining ADME properties in animal models where different administration routes (e.g., intravenous, oral) may be used.

-

In Vitro Assays: Ensuring precision in studies like skin permeation, metabolic stability, and protein binding.

-

Tissue Quantification: Reliably measuring drug concentration in skin layers.

The ideal IS should mimic the analyte's behavior during sample extraction, cleanup, and ionization without interfering with its signal.

3.1 Internal Standard Selection Strategy

The universally preferred choice for LC-MS/MS bioanalysis is a Stable Isotope-Labeled (SIL) Internal Standard .

-

SIL-IS (Gold Standard): A SIL-IS is the analyte molecule with several atoms (e.g., ¹H, ¹²C) replaced by their heavy isotopes (e.g., ²H/D, ¹³C). This makes it chemically and physically almost identical to the analyte. It co-elutes chromatographically and experiences the same extraction recovery and matrix effects, providing the most accurate correction. For ozenoxacin, [²H₅]-Ozenoxacin or [¹³C₃]-Ozenoxacin would be ideal candidates.

-

Structural Analogs (Alternative): If a SIL-IS is unavailable, a structural analog may be used. This is a different molecule that is chemically similar to the analyte. For ozenoxacin, another non-fluorinated quinolone or a common fluoroquinolone (e.g., ciprofloxacin, norfloxacin) could be considered. However, this approach is less ideal as differences in physicochemical properties can lead to variations in extraction efficiency and matrix effects, potentially compromising data accuracy.

| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |

| Chemical Properties | Nearly identical to analyte | Similar but not identical |

| Chromatographic Retention | Co-elutes with analyte | Elutes at a different time |

| Extraction Recovery | Identical to analyte | May differ from analyte |

| Matrix Effect Compensation | Excellent | Variable; may not fully compensate |

| Accuracy & Precision | Highest level | Generally lower; requires more validation |

| Availability | Requires custom synthesis; may be costly | More readily available and less expensive |

Experimental Protocols

4.1 Protocol: Quantification of Ozenoxacin in Preclinical Plasma by LC-MS/MS

This protocol describes a general method for quantifying ozenoxacin in animal plasma, which can be adapted for other biological matrices.

-

Internal Standard Preparation: Prepare a stock solution of a suitable IS (ideally a SIL-Ozenoxacin) in methanol at 1 mg/mL. Create a working solution by diluting the stock to 100 ng/mL with 50:50 methanol:water.

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL).

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A standard UHPLC system.

-

Column: C18 reverse-phase column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 15% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ozenoxacin: Parent ion m/z 364 -> Product ion m/z 196 (based on impurity analysis data).

-

IS (Hypothetical SIL): Parent ion m/z 369 -> Product ion m/z 201.

-

-

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

-

4.2 Protocol: In Vitro Skin Permeation Assay

This protocol is based on standard methods using Franz diffusion cells.

-

Skin Preparation: Use excised human or animal skin. Mount the skin sample on a vertical Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Experimental Setup:

-

Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubility enhancer) and maintain at 32-37°C.

-

Apply a defined amount of ozenoxacin cream (e.g., 10 mg/cm²) to the skin surface in the donor compartment.

-

-

Sampling:

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.

-

Replace the withdrawn volume with fresh, pre-warmed receptor fluid.

-

-

Analysis: Quantify the concentration of ozenoxacin in the collected samples using the validated LC-MS/MS method described in Protocol 4.1.

Visualizations: Workflows and Pathways

The following diagrams illustrate key logical and biological pathways relevant to ozenoxacin research.

Caption: A workflow diagram illustrating the decision-making process for selecting an internal standard.

Caption: Ozenoxacin inhibits the p38 MAPK pathway, reducing pro-inflammatory cytokine production.

Conclusion

Ozenoxacin's pharmacokinetic profile is defined by its negligible systemic absorption, making it a safe topical antimicrobial agent. For the researchers and developers tasked with its analysis, understanding this profile is key to designing relevant studies. While systemic pharmacokinetic analysis in humans is generally not feasible, accurate quantification in preclinical models, tissue samples, and in vitro systems is critical. The selection of a stable isotope-labeled internal standard is the gold standard for achieving the highest level of accuracy and precision in bioanalytical methods. When a SIL-IS is not accessible, a carefully validated structural analog may serve as an alternative. The protocols and workflows provided in this guide offer a robust framework for the successful bioanalytical support of ozenoxacin research and development.

References

- 1. Ozenoxacin: A Novel Drug Discovery for the Treatment of Impetigo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ozenoxacin: mechanism of action, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]

- 3. Ozenoxacin: A novel topical antibiotic - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. fda.gov [fda.gov]

Ozenoxacin: An In-Depth Technical Guide to its In Vitro Activity and the Theoretical Potential for Isotopic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ozenoxacin, a novel non-fluorinated quinolone antibiotic. It delves into its mechanism of action, antibacterial spectrum, and resistance profile, presenting key quantitative data in a structured format. Furthermore, this guide explores the theoretical potential for isotopic effects in the context of ozenoxacin's mode of action, offering insights for advanced drug development and mechanistic studies. Detailed experimental protocols for key assays are also provided to facilitate further research.

In Vitro Antimicrobial Activity of Ozenoxacin

Ozenoxacin demonstrates potent bactericidal activity, primarily against Gram-positive bacteria, including strains resistant to other antibiotics.[1] Its efficacy stems from a dual-targeting mechanism that inhibits both DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[2][3][4] This dual action is believed to contribute to its low potential for inducing resistance.

Antibacterial Spectrum

Ozenoxacin is highly active against a range of Gram-positive pathogens commonly associated with skin and soft tissue infections. Notably, it shows potent activity against:

-

Staphylococcus aureus , including methicillin-resistant (MRSA) and quinolone-resistant strains.

-

Streptococcus pyogenes .

-

Staphylococcus epidermidis , including methicillin-resistant strains (MRSE).

-

Streptococcus agalactiae .

While its primary strength lies in its activity against Gram-positive organisms, ozenoxacin has also demonstrated some activity against certain Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis, although at higher minimum inhibitory concentrations (MICs).

Quantitative In Vitro Activity

The in vitro potency of ozenoxacin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for ozenoxacin against key clinical isolates from various studies.

Table 1: In Vitro Activity of Ozenoxacin against Staphylococcus aureus

| Isolate Category | No. of Isolates | Ozenoxacin MIC50 (mg/L) | Ozenoxacin MIC90 (mg/L) | Reference |

| All S. aureus | 1454 | 0.002 | 0.12 | |

| Methicillin-susceptible (MSSA) | 247 | 0.004 | 0.004 | |

| Methicillin-resistant (MRSA) | Not specified | 0.12 | Not specified | |

| Levofloxacin-susceptible S. aureus | Not specified | 0.002 | 0.002 | |

| Levofloxacin-non-susceptible S. aureus | Not specified | 0.06 | 0.5 | |

| Ciprofloxacin-susceptible S. aureus | Not specified | More active | More active | |

| Ciprofloxacin-resistant S. aureus | Not specified | Less active | Less active |

Table 2: In Vitro Activity of Ozenoxacin against Streptococcus pyogenes

| Isolate Category | No. of Isolates | Ozenoxacin MIC50 (mg/L) | Ozenoxacin MIC90 (mg/L) | Reference |

| All S. pyogenes | 271 | 0.015 | 0.03 | |

| Adult isolates | 50 | Not specified | ≤0.06 | |

| Pediatric isolates | 50 | Not specified | ≤0.06 |

Table 3: In Vitro Activity of Ozenoxacin against Coagulase-Negative Staphylococci

| Species | Ozenoxacin MIC50 (mg/L) | Ozenoxacin MIC90 (mg/L) | Reference |

| Staphylococcus epidermidis | 0.008 | 0.25 | |

| Staphylococcus capitis | Not specified | 0.06 | |

| Staphylococcus lugdunensis | Not specified | 0.015 | |

| Staphylococcus haemolyticus | Not specified | 0.25 | |

| Staphylococcus hominis | Not specified | 1 |

Mechanism of Action

Ozenoxacin, like other quinolones, targets bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA compaction and replication initiation.

-

Topoisomerase IV is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication.

Ozenoxacin stabilizes the covalent complex formed between these enzymes and the cleaved DNA strands. This prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks, which ultimately results in bacterial cell death. A key feature of ozenoxacin is its simultaneous and potent inhibition of both DNA gyrase and topoisomerase IV. This dual-targeting is a significant advantage, as mutations in both enzymes are required for the development of high-level resistance.

Caption: Ozenoxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Potential for Isotopic Effects: A Theoretical Perspective

Isotopic substitution, particularly the replacement of hydrogen with deuterium (a heavy isotope of hydrogen), can influence the rate of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and requires more energy to break, which can lead to a slower reaction rate if C-H bond cleavage is the rate-determining step.

While no specific studies on the isotopic effects of ozenoxacin have been published, a theoretical discussion can be framed based on its mechanism of action and general principles of KIEs. The interaction of ozenoxacin with DNA gyrase and topoisomerase IV involves a series of binding and conformational changes. The rate-limiting step in the overall process of bacterial killing by quinolones is complex and not fully elucidated.

If a C-H bond cleavage event were involved in a rate-determining step of ozenoxacin's interaction with its target enzymes or in its subsequent downstream effects leading to cell death, then deuteration at that specific position could potentially alter its antibacterial activity. However, the primary mechanism of quinolones is the stabilization of a protein-DNA complex, which does not inherently involve the cleavage of a C-H bond on the drug molecule itself.

Therefore, any significant primary KIE is unlikely to be a dominant factor in the direct inhibitory action of ozenoxacin. Secondary KIEs, which arise from isotopic substitution at positions not directly involved in bond breaking, could have minor effects on binding affinities or conformational dynamics, but these are typically much smaller than primary KIEs.

Further research involving the synthesis of selectively deuterated ozenoxacin analogues and subsequent in vitro activity studies would be necessary to definitively determine the presence and magnitude of any isotopic effects.

Caption: Logical flow for assessing the potential for a kinetic isotope effect.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the in vitro evaluation of ozenoxacin.

Determination of Minimum Inhibitory Concentration (MIC)

4.1.1. Broth Microdilution Method (based on CLSI guidelines)

This method determines the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.

Materials:

-

Ozenoxacin stock solution (of known concentration)

-

Test microorganism(s)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Ozenoxacin Dilutions:

-

Prepare a stock solution of ozenoxacin at a concentration at least ten times the highest desired test concentration.

-

In a 96-well plate, add 100 µL of sterile CAMHB to all wells except for the first column.

-

Add 200 µL of the ozenoxacin stock solution to the wells in the first column.

-

Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube of sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the ozenoxacin dilutions and the growth control well. The final volume in each well will be 200 µL.

-

Include a sterility control well (broth only) and a growth control well (broth and inoculum, no drug).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of ozenoxacin that completely inhibits visible growth of the organism.

-

Caption: Workflow for broth microdilution MIC determination.

4.1.2. Agar Dilution Method

This reference method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

Ozenoxacin stock solution

-

Test microorganism(s)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of twofold dilutions of ozenoxacin.

-

For each concentration, add a specific volume of the ozenoxacin solution to molten and cooled (45-50°C) MHA. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.

-

Pour the agar into sterile petri dishes and allow it to solidify.

-

Prepare a control plate with no ozenoxacin.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate at 35 ± 2°C for 16-20 hours.

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of ozenoxacin that prevents the growth of the bacteria at the inoculation spot.

-

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by ozenoxacin.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP, MgCl₂, and other necessary components)

-

Ozenoxacin

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA, and varying concentrations of ozenoxacin.

-

Initiate the reaction by adding DNA gyrase.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with a DNA staining agent and visualize under UV light.

-

-

Interpretation:

-

Inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of ozenoxacin.

-

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles and its inhibition by ozenoxacin.

Materials:

-

Purified bacterial topoisomerase IV

-

Catenated kinetoplast DNA (kDNA)

-

Assay buffer (containing ATP, MgCl₂, etc.)

-

Ozenoxacin

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Reaction Setup:

-

Prepare reaction mixtures on ice containing assay buffer, kDNA, and different concentrations of ozenoxacin.

-

Start the reaction by adding topoisomerase IV.

-

Include appropriate positive and negative controls.

-

-

Incubation:

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Analysis:

-

Terminate the reactions.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis. The decatenated minicircles will migrate into the gel, while the large kDNA network remains in the well.

-

Stain and visualize the gel.

-

-

Interpretation:

-

Inhibition of decatenation is indicated by a reduction in the intensity of the decatenated minicircle DNA bands with increasing ozenoxacin concentrations.

-

Bacterial Killing Curve Assay

This assay determines the rate and extent of bacterial killing by an antimicrobial agent over time.

Materials:

-

Test microorganism

-

CAMHB

-

Ozenoxacin at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation:

-

Prepare a logarithmic phase bacterial culture in CAMHB.

-

Dilute the culture to a standardized starting concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Setup:

-

Add the standardized inoculum to flasks containing CAMHB with different concentrations of ozenoxacin and a growth control flask (no antibiotic).

-

-

Incubation and Sampling:

-

Incubate all flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Count:

-

Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.

-

Plate a specific volume of each dilution onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Plot log10 CFU/mL versus time for each ozenoxacin concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

-

Signaling Pathways and Resistance Mechanisms

Induction of the SOS Response

Quinolone antibiotics, by causing DNA damage through the stabilization of topoisomerase-DNA complexes, are potent inducers of the bacterial SOS response. The SOS response is a global regulatory network that controls DNA repair and mutagenesis. In the presence of DNA damage, the RecA protein becomes activated and facilitates the autocatalytic cleavage of the LexA repressor, leading to the expression of numerous SOS genes involved in DNA repair. While this is a survival mechanism for the bacteria, the error-prone DNA polymerases induced during the SOS response can also contribute to the acquisition of mutations, potentially leading to antibiotic resistance.

Caption: Quinolone-induced SOS response pathway.

Mechanisms of Resistance

The primary mechanisms of resistance to quinolones are:

-

Target-site mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the A subunits of DNA gyrase and topoisomerase IV, respectively, can reduce the binding affinity of the drug to its targets. Ozenoxacin has shown a lower propensity for the selection of resistant mutants compared to other quinolones.

-

Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport quinolones out of the cell, thereby reducing the intracellular drug concentration. Ozenoxacin appears to be less affected by some common efflux pumps that confer resistance to other quinolones.

-

Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes, can also contribute to reduced susceptibility to quinolones.

Conclusion

Ozenoxacin is a potent, bactericidal, non-fluorinated quinolone with excellent in vitro activity against a range of clinically important Gram-positive pathogens, including resistant strains. Its dual-targeting mechanism of action and apparent resilience to common resistance mechanisms make it a valuable therapeutic option. While the potential for isotopic effects remains a theoretical consideration that warrants further investigation, the established in vitro profile of ozenoxacin underscores its clinical utility. The detailed experimental protocols provided in this guide serve as a resource for researchers to further explore the properties of this and other novel antimicrobial agents.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ozenoxacin in Biological Matrices using Ozenoxacin-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract